2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-ethyl group, a 6-phenyl substituent, and a 2-sulfanylacetamide moiety linked to a 5-fluoro-2-methylphenyl group. The ethyl and phenyl groups may enhance metabolic stability, while the fluorinated acetamide tail likely improves target specificity and solubility.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-3-27-22(29)21-18(12-19(31-21)15-7-5-4-6-8-15)26-23(27)30-13-20(28)25-17-11-16(24)10-9-14(17)2/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUOIFPLJIFCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,2-d]pyrimidine core through cyclization reactions. This is followed by the introduction of the sulfanyl group and subsequent acetamide formation. The reaction conditions usually involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial to achieve efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like halides, hydroxyl groups; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
Structural Features
The compound features a unique thieno[3,2-d]pyrimidine core integrated with various functional groups:
- Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
- Fluoro Group : Increases lipophilicity and may improve pharmacokinetic properties.
These structural characteristics contribute to its biological activity and therapeutic potential.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit key enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may act as an inhibitor of topoisomerases or kinases critical for DNA replication and repair processes.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of various thienopyrimidine derivatives against multiple cancer cell lines. Results demonstrated that compounds with similar structural features exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent.
- Mechanism of Action : The sulfanyl moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study: Antibacterial Efficacy
In vitro studies have tested the compound against Gram-positive and Gram-negative bacteria. Notable findings include:
- Significant antibacterial activity against Staphylococcus aureus, suggesting its potential development as an antibiotic.
Medicinal Chemistry
The compound is being explored for further optimization in medicinal chemistry. Its unique combination of functional groups enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development.
Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to evaluate the binding affinity of the compound to various biological targets. These studies suggest that the compound may serve as a lead structure for developing new therapeutics targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways affected by the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thieno[3,2-d]pyrimidin Derivatives
Compound: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Core Structure: Shared thieno[3,2-d]pyrimidin scaffold.
- Substituents :
- R3 : 4-methylphenyl (vs. ethyl in the target compound), increasing aromatic bulk and lipophilicity.
- Acetamide Group : Trifluoromethoxyphenyl (strong electron-withdrawing group) vs. 5-fluoro-2-methylphenyl (moderate electron-withdrawing).
- Physicochemical Properties : Higher molecular weight (542.59 g/mol vs. 467.56 g/mol) and greater lipophilicity (logP ~3.8 vs. ~3.2 estimated) due to the trifluoromethoxy group .
Pyrazolo[3,4-d]pyrimidin Derivatives
Compound: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Melting Point : 302–304°C, indicative of high crystallinity, which may correlate with formulation challenges .
Complex Acetamide Derivatives
Compounds: (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide)
- Structural Features: Elaborate side chains with tetrahydropyrimidin-yl and dimethylphenoxy groups, targeting proteases or GPCRs.
- Key Differences: Greater conformational flexibility vs. the rigid thienopyrimidin core, influencing pharmacokinetic profiles .
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP estimated using ChemDraw.
Research Findings and Implications
Core Structure Impact: Thienopyrimidines (target and ) exhibit balanced lipophilicity for membrane penetration, whereas pyrazolo-pyrimidins () may prioritize target affinity over solubility .
Substituent Effects: The 3-ethyl group in the target compound likely reduces metabolic oxidation compared to ’s 4-methylphenyl . ’s trifluoromethoxy group .
Synthetic Considerations :
- Palladium-catalyzed cross-couplings (used in ) are critical for introducing aryl/heteroaryl groups but require stringent purification .
Biological Activity
The compound 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide is a member of the thienopyrimidine class, characterized by a unique heterocyclic structure containing sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.59 g/mol. Its structure includes various functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O2S2 |
| Molecular Weight | 449.59 g/mol |
| Class | Thienopyrimidine |
Biological Activity Overview
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Various studies have shown that thienopyrimidine compounds possess significant antibacterial and antifungal properties. For instance, derivatives have been found to inhibit growth in strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The compound's ability to inhibit cell proliferation has been documented in cancer cell lines. In vitro assays demonstrate that it can interfere with specific metabolic pathways critical for tumor growth .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential therapeutic effects .
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Interaction : Studies suggest that the compound inhibits key enzymes involved in cellular metabolism and proliferation. For example, it may inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .
Case Studies
- Antibacterial Screening : A study evaluated various thienopyrimidine derivatives against S. aureus and E. coli, revealing that some compounds exhibited MIC values lower than standard antibiotics like ciprofloxacin .
- Anticancer Efficacy : In a series of experiments on cancer cell lines, the compound demonstrated significant antiproliferative effects, suggesting its potential as a lead compound in cancer therapy .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The multi-step synthesis involves cyclization of thiophene derivatives, sulfanyl group incorporation, and acetamide coupling. Key optimizations include:
- Cyclization : Use microwave-assisted synthesis at 120°C to accelerate ring formation (reduces side products) .
- Purification : Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile) to isolate intermediates .
- Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) improves coupling efficiency in acetamide formation .
Q. What spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and confirms the thieno-pyrimidine scaffold. DEPT-135 distinguishes CH₂ groups in the acetamide moiety .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 509.12 [M+H]⁺) and fragments like the sulfanyl-thieno[3,2-d]pyrimidine core (m/z 267.08) .
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretching) and 1240 cm⁻¹ (C-S bond) confirm functional groups .
Q. How does the thieno-pyrimidine scaffold influence biological activity?
- Methodological Answer : The scaffold’s planar structure enables π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Substituents like the 3-ethyl group enhance lipophilicity, while the 5-fluoro-2-methylphenyl acetamide tail improves target selectivity via hydrogen bonding . Comparative studies with analogs (e.g., 3-methylphenyl derivatives) show reduced activity when the ethyl group is replaced, suggesting steric and electronic effects .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize derivatives with variations at the 3-ethyl, 6-phenyl, and 5-fluoro-2-methylphenyl positions. For example, replace fluorine with chlorine to assess halogen effects on binding .
- Computational Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Focus on binding energy (ΔG) correlations with in vitro IC₅₀ values .
- Bioassays : Test analogs against cancer cell lines (e.g., MCF-7) and compare IC₅₀ trends with computational predictions .
Q. How to address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HepG2) and ATP-based viability assays .
- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT assays show inconsistency .
- Meta-Analysis : Compare data across studies using the PubChem BioActivity database to identify outliers .
Q. What in silico approaches predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate logP (2.8) and CYP450 inhibition risks. The 5-fluoro group reduces metabolic oxidation compared to non-halogenated analogs .
- Toxicity Profiling : Run ProTox-II to identify potential hepatotoxicity (linked to the thieno-pyrimidine core) and prioritize in vivo liver enzyme tests (ALT/AST levels) .
Q. How to resolve conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Experimental Measurement : Use shake-flask method at 25°C. For DMSO, solubility is ~15 mg/mL (UV-Vis quantification at 320 nm), while in water, it is <0.1 mg/mL (HPLC-UV) .
- Co-solvent Systems : Test PEG-400/water mixtures (20–40% PEG) to enhance solubility for in vivo administration .
Q. How to reconcile contradictory toxicity profiles in preclinical models?
- Methodological Answer :
- Dose-Response Studies : Administer 10–100 mg/kg doses in rodent models to identify NOAEL (no-observed-adverse-effect level). Note species-specific differences in CYP metabolism .
- Omics Integration : Perform RNA-seq on liver tissue to detect pathways (e.g., Nrf2 oxidative stress response) affected at toxic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
